

LC-MS protocol for 4-Amino-5-iodo-2-methoxybenzoic acid identification

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Compound of Interest

Compound Name: 4-Amino-5-iodo-2-methoxybenzoic acid

Cat. No.: B170719

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An LC-MS protocol for the identification of **4-Amino-5-iodo-2-methoxybenzoic acid** has been developed to provide researchers, scientists, and drug development professionals with a detailed methodology for the analysis of this compound. This application note outlines the necessary steps, from sample preparation to data acquisition and analysis, ensuring reliable and reproducible results.

Introduction

4-Amino-5-iodo-2-methoxybenzoic acid is a substituted benzoic acid derivative. Accurate and sensitive analytical methods are crucial for its identification and characterization in various matrices. Liquid chromatography coupled with mass spectrometry (LC-MS) offers high selectivity and sensitivity, making it an ideal technique for this purpose. This protocol details a general method that can be adapted and optimized for specific research needs.

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Sample Preparation

For a standard solution of **4-Amino-5-iodo-2-methoxybenzoic acid**, the following simple and effective preparation protocol is recommended:

- Standard Stock Solution (1 mg/mL):

- Accurately weigh 1.0 mg of **4-Amino-5-iodo-2-methoxybenzoic acid** standard.
- Dissolve the standard in 1.0 mL of a suitable organic solvent such as methanol or acetonitrile.
- Vortex the solution for 30 seconds to ensure complete dissolution.
- Working Standard Solution (1 µg/mL):
 - Perform a serial dilution of the stock solution with the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
 - For example, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the mobile phase to obtain a 10 µg/mL solution. Further dilute 100 µL of this solution into 900 µL of the mobile phase to get a final concentration of 1 µg/mL.
- Filtration:
 - Prior to injection, filter the working standard solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC system.[\[1\]](#)

For complex matrices such as plasma or tissue homogenates, more extensive sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Liquid Chromatography (LC) Conditions

The following LC conditions are recommended for the separation of **4-Amino-5-iodo-2-methoxybenzoic acid**. These are based on common practices for the analysis of benzoic acid derivatives.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 μ m particle size)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Elution	5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L

Mass Spectrometry (MS) Conditions

The following MS parameters are suggested for the detection and identification of **4-Amino-5-iodo-2-methoxybenzoic acid**. Electrospray ionization (ESI) is recommended due to the polar nature of the analyte.[2][6]

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Negative Ion Mode
Scan Type	Full Scan (for initial identification) and Product Ion Scan (for fragmentation analysis)
Mass Range (Full Scan)	m/z 100 - 400
Precursor Ion (for MS/MS)	Calculated m/z for $[M-H]^-$ of <chem>C8H8INO3</chem> (Exact Mass: 292.95)
Collision Energy (CE)	Optimize between 10-40 eV to achieve characteristic fragmentation.
Capillary Voltage	3.0 kV
Source Temperature	150 °C
Desolvation Temperature	350 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr

Data Presentation

The following table should be used to summarize the quantitative data obtained from the LC-MS analysis of **4-Amino-5-iodo-2-methoxybenzoic acid**.

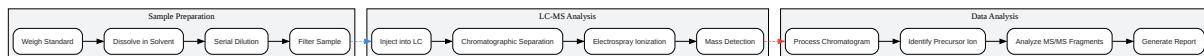
Parameter	Observed Value
Retention Time (min)	
Precursor Ion $[M-H]^-$ (m/z)	291.96
Major Fragment Ion 1 (m/z)	
Major Fragment Ion 2 (m/z)	
Major Fragment Ion 3 (m/z)	

Note: The precursor ion m/z is based on the monoisotopic mass of the $[M-H]^-$ ion of **4-Amino-5-iodo-2-methoxybenzoic acid** ($C_8H_7INO_3^-$).

Visualization

Experimental Workflow

The overall experimental workflow for the LC-MS identification of **4-Amino-5-iodo-2-methoxybenzoic acid** is depicted in the following diagram.

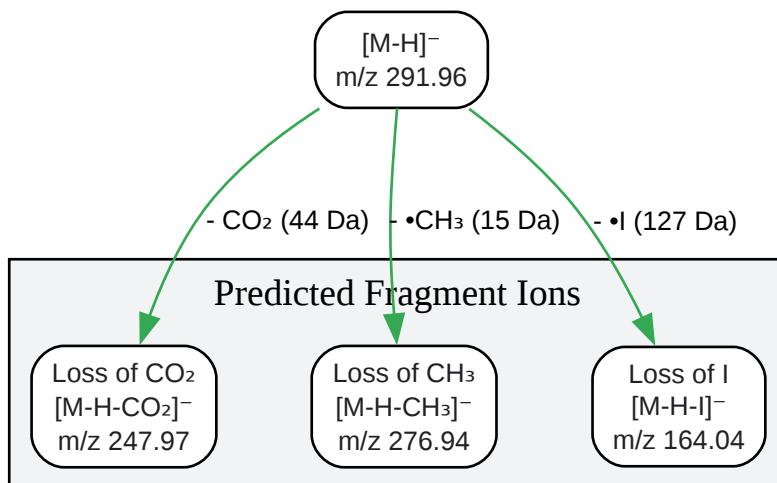


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Caption: LC-MS workflow for **4-Amino-5-iodo-2-methoxybenzoic acid** identification.

Predicted Fragmentation Pathway

The following diagram illustrates a predicted fragmentation pathway for **4-Amino-5-iodo-2-methoxybenzoic acid** in negative ion mode MS/MS.



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Caption: Predicted fragmentation of **4-Amino-5-iodo-2-methoxybenzoic acid**.

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